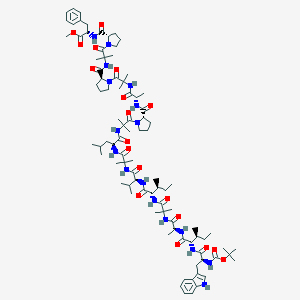![molecular formula C12H16ClNO5S B056403 Acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]- CAS No. 116465-34-0](/img/structure/B56403.png)
Acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as "clofibric acid" and is a derivative of phenoxyacetic acid. The purpose of
Wirkmechanismus
The mechanism of action of acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]- is not fully understood, but it is believed to work by inhibiting the activity of peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that play a role in lipid metabolism and glucose homeostasis. By inhibiting the activity of PPARs, acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]- may reduce the levels of cholesterol and triglycerides in the blood.
Biochemische Und Physiologische Effekte
Acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]- has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to lower cholesterol and triglyceride levels in the blood. It has also been shown to reduce the size of atherosclerotic lesions in the arteries. In addition, acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]- has been shown to have herbicidal properties and to inhibit the growth of certain crops.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]- in lab experiments is that it is a relatively stable compound that can be easily synthesized. In addition, it has been extensively studied and its properties are well-known. However, one limitation of using this compound in lab experiments is that it can be toxic to cells at high concentrations. Therefore, caution should be taken when working with this compound in vitro.
Zukünftige Richtungen
There are several future directions for the study of acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]-. One area of research is the development of new hypolipidemic agents that are more effective and have fewer side effects than current medications. Another area of research is the use of this compound as a growth regulator for crops, which could lead to more efficient and sustainable agriculture practices. Additionally, the use of acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]- in environmental remediation could be an important area of study, as it has the potential to be used to degrade pollutants in soil and water.
Conclusion:
Acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]- is a chemical compound that has potential applications in various fields, including medicine, agriculture, and environmental science. Its mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of PPARs. This compound has been extensively studied and its properties are well-known. However, caution should be taken when working with this compound in vitro, as it can be toxic to cells at high concentrations. There are several future directions for the study of acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]-, including the development of new hypolipidemic agents, the use of this compound as a growth regulator for crops, and the use of this compound in environmental remediation.
Synthesemethoden
Acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]- can be synthesized through the reaction of 2-chloro-4-nitrophenol with diethylamine, followed by the addition of sulfuric acid. The resulting compound is then treated with sodium hydroxide to obtain the final product. This synthesis method has been used in various studies and is considered a reliable method for the production of acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]-.
Wissenschaftliche Forschungsanwendungen
Acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]- has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been investigated for its potential use as a hypolipidemic agent, as it has been shown to lower cholesterol and triglyceride levels in animal studies. In agriculture, acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]- has been studied for its herbicidal properties and its potential use as a growth regulator for crops. In environmental science, this compound has been investigated for its ability to degrade pollutants in soil and water.
Eigenschaften
CAS-Nummer |
116465-34-0 |
|---|---|
Produktname |
Acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]- |
Molekularformel |
C12H16ClNO5S |
Molekulargewicht |
321.78 g/mol |
IUPAC-Name |
2-[2-chloro-4-(diethylsulfamoyl)phenoxy]acetic acid |
InChI |
InChI=1S/C12H16ClNO5S/c1-3-14(4-2)20(17,18)9-5-6-11(10(13)7-9)19-8-12(15)16/h5-7H,3-4,8H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
OQYORGJQEVZHRV-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OCC(=O)O)Cl |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OCC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















